molecular formula C10H18O B010017 (+)-Isopulegol CAS No. 104870-56-6

(+)-Isopulegol

Cat. No.: B010017
CAS No.: 104870-56-6
M. Wt: 154.25 g/mol
InChI Key: ZYTMANIQRDEHIO-AEJSXWLSSA-N
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Description

(+)-Isopulegol is a naturally occurring monoterpene alcohol that is found in various essential oils, particularly in the oils of eucalyptus, lemongrass, and peppermint. It is known for its pleasant minty aroma and is widely used in the fragrance and flavor industries. The compound has a chiral center, making it optically active, and the (+)-isomer is the naturally occurring form.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Isopulegol can be synthesized through several methods. One common synthetic route involves the cyclization of citronellal, a process that can be catalyzed by various acids or metal catalysts. The reaction typically requires controlled temperatures and specific reaction times to achieve high yields and selectivity for the desired isomer.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the cyclization process. Enzymatic methods using specific strains of microorganisms have been developed to produce this compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

(+)-Isopulegol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to produce menthol, a compound widely used in pharmaceuticals and personal care products.

    Reduction: Reduction reactions can convert this compound into other alcohols or hydrocarbons.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts is often employed.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Menthol: A major product of the oxidation of this compound.

    Various Alcohols and Hydrocarbons: Products of reduction reactions.

    Halogenated Compounds: Products of substitution reactions.

Scientific Research Applications

(+)-Isopulegol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various complex organic molecules.

    Biology: Studies have shown that this compound exhibits antimicrobial and antioxidant properties, making it a subject of interest in biological research.

    Medicine: Research has indicated potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (+)-Isopulegol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory properties are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Comparison with Similar Compounds

(+)-Isopulegol is structurally similar to other monoterpenes such as menthol, pulegone, and limonene. it is unique in its specific stereochemistry and the resulting biological activities. Unlike menthol, which is widely used for its cooling sensation, this compound is more commonly used for its fragrance and flavor properties. Pulegone, on the other hand, is known for its toxicity, which limits its use compared to this compound.

List of Similar Compounds

  • Menthol
  • Pulegone
  • Limonene
  • Citronellal

Properties

IUPAC Name

(1S,2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTMANIQRDEHIO-AEJSXWLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146799
Record name (+)-Isopulegol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104870-56-6
Record name Isopulegol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104870566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Isopulegol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R,5S)-2-Isopropenyl-5-methylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPULEGOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1786K4KJ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In Example 15, isopulegol was synthesized in the same manner as in Example 1, except for replacing d-citronellal with 5.00 g of dl-citronellal. As a result, dl-isopulegol was obtained in a yield of 95.1%, and the ratio of dl-isopulegol to other isomers was 99.4/0.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
d-citronellal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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